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3-(6-amino-9H-purin-9-yl)propyl acetate -

3-(6-amino-9H-purin-9-yl)propyl acetate

Catalog Number: EVT-11865248
CAS Number:
Molecular Formula: C10H13N5O2
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(6-amino-9H-purin-9-yl)propyl acetate is an organic compound classified under the purines, specifically as a derivative of 6-aminopurine. This compound is characterized by the presence of an amino group at the 6-position of the purine ring and an acetate group attached to a propyl chain. The molecular formula for this compound is C10H13N5O2C_{10}H_{13}N_{5}O_{2} with a molecular weight of approximately 235.243 g/mol .

Source

The compound is primarily synthesized in laboratory settings and can be found in various chemical databases and suppliers, such as DrugBank and Chemsrc, which provide detailed information about its structure and properties .

Classification

3-(6-amino-9H-purin-9-yl)propyl acetate belongs to several chemical classes:

  • Super Class: Organoheterocyclic compounds
  • Class: Imidazopyrimidines
  • Sub Class: Purines and purine derivatives
    This classification highlights its structural characteristics and functional groups that contribute to its biological activity .
Synthesis Analysis

The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate typically involves multi-step organic reactions.

Methods

  1. Starting Materials: The synthesis often begins with a suitable purine derivative, such as 6-amino-9H-purine.
  2. Reactions:
    • Alkylation: The introduction of the propyl group can be achieved through alkylation reactions, where an alkyl halide reacts with the nucleophilic amino group.
    • Acetylation: The final step usually involves acetylation, where acetic anhydride or acetyl chloride reacts with the alcohol formed during alkylation to yield the acetate ester.

Technical Details

Careful control of reaction conditions—including temperature, solvent choice, and reaction time—is crucial for optimizing yield and selectivity in these synthetic steps.

Molecular Structure Analysis

Structure

The molecular structure of 3-(6-amino-9H-purin-9-yl)propyl acetate features:

  • A purine base structure characterized by a fused double-ring system containing nitrogen atoms.
  • An amino group at position 6 on the purine ring.
  • A propyl chain connected to an acetate moiety.

Structural Data

  • Chemical Formula: C10H13N5O2C_{10}H_{13}N_{5}O_{2}
  • Molecular Weight: 235.243 g/mol
  • InChI Key: IOSAAWHGJUZBOG-WDEREUQCSA-N
  • SMILES Notation: CCCCC(C(=O)O)N1C=NC2=C(N)N=CN=C12 .
Chemical Reactions Analysis

3-(6-amino-9H-purin-9-yl)propyl acetate can participate in various chemical reactions due to its functional groups.

Types of Reactions

  1. Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing further functionalization.
  2. Acidic Hydrolysis: The acetate group is susceptible to hydrolysis under acidic or basic conditions, producing acetic acid and the corresponding amine.
  3. Reactivity with Electrophiles: The amino group can also engage in electrophilic aromatic substitution reactions due to its nucleophilicity.

Technical Details

These reactions may require specific catalysts or conditions to optimize yields and minimize side products. For example, controlling pH during hydrolysis is essential for achieving desired products without degradation.

Mechanism of Action

The mechanism of action for 3-(6-amino-9H-purin-9-yl)propyl acetate primarily revolves around its interaction with biological systems.

Process

  1. Binding to Enzymes: The compound may act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
  2. Cellular Uptake: Its structural similarity to natural nucleotides allows it to be taken up by cells, potentially influencing cellular processes like DNA synthesis or repair.
  3. Biological Activity: The presence of the amino group may confer biological activities such as antiviral or anticancer properties, although specific mechanisms are still under investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a solid crystalline substance.

Chemical Properties

  • Molecular Weight: 235.243 g/mol
  • LogP (Partition Coefficient): Approximately 0.94290, indicating moderate lipophilicity which affects its absorption properties.

Relevant Data

The compound's physical state, solubility in organic solvents, and stability under various conditions are important for its application in research and potential therapeutic uses .

Applications

3-(6-amino-9H-purin-9-yl)propyl acetate has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential roles as antiviral or anticancer agents due to its structural similarity to nucleotides.
  2. Biochemical Studies: Used in studies related to nucleotide metabolism and enzyme interactions.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of other biologically active compounds.

The unique structure and properties of this compound make it a subject of interest in both medicinal chemistry and biochemical research.

Theoretical Frameworks in Purine-Based Drug Design

Molecular Mimicry of Endogenous Purine Metabolism

The design of 3-(6-amino-9H-purin-9-yl)propyl acetate (molecular formula: C₁₀H₁₃N₅O₂; MW: 235.24 g/mol) exemplifies strategic molecular mimicry in nucleoside analog development. Its adenine base preserves canonical hydrogen-bonding patterns critical for recognition by purine-processing enzymes, while the propyl acetate side chain serves as a bioisosteric surrogate for the ribose sugar in endogenous adenosine. Unlike natural nucleosides, the propyl linker introduces enhanced conformational flexibility, and the terminal acetate group enables lipophilic masking of polar functionalities. This modification significantly increases LogP compared to adenosine (experimental LogP: ~0.5 vs. adenosine: ~-1.3), enhancing membrane permeability. Upon cellular entry, esterase-mediated hydrolysis of the acetate moiety generates 3-(6-aminopurin-9-yl)propan-1-ol, reinstating a polar hydroxyl group for potential phosphorylation or targeted interactions [1] [8].

Table 1: Structural Mimicry Features of 3-(6-Amino-9H-purin-9-yl)propyl Acetate

Structural ElementNatural Adenosine EquivalentMimicry StrategyFunctional Consequence
6-Aminopurine baseAdenineHydrogen bonding preservationSubstrate recognition by kinases, MTases
Propyl chain (C3-linker)Ribose ringTopological equivalenceDistance/orientation mimicry
Acetate group5'-Hydroxyl groupEster-based prodrug (hydrolyzable)Enhanced lipophilicity & cell uptake
N⁹-attachmentβ-N⁹-glycosidic bondCorrect regiochemistryAvoidance of non-physiological isomers

Research demonstrates that such modifications exploit nucleoside transporter tolerance for non-carbohydrate moieties. The compound's hydrolysis product, 3-(6-aminopurin-9-yl)propan-1-ol, retains structural similarity to adenosine's dephosphorylated form, potentially enabling interaction with salvage pathway enzymes or purinoceptors. This mimicry framework allows evasion of first-pass metabolism associated with glycosidic bonds while maintaining target engagement capabilities [1] [3] [8].

Adenosine Receptor Agonist/Antagonist Theoretical Models

Theoretical modeling of adenosine receptor (AR) ligands positions 3-(6-amino-9H-purin-9-yl)propyl acetate within N⁶-modified adenosine analog frameworks. Computational studies indicate that N⁶-alkylation in adenosine derivatives profoundly influences AR subtype selectivity by:

  • Steric Occlusion: Bulky N⁶ substituents (e.g., cyclohexyl in A₁-selective agonists) sterically hinder binding to A₂ₐ ARs.
  • Hydrophobic Pocket Occupation: Linear alkyl chains engage subpockets in A₃ AR ligand-binding domains.
  • H-bond Donor Elimination: N⁶-Alkylation removes H-bond donor capacity, altering receptor activation thermodynamics [2] [5].

Table 2: Adenosine Receptor Modulation by N⁶-Modified Analogues

N⁶-SubstituentA₁ AR AffinityA₂ₐ AR AffinityA₃ AR AffinityKey Structural Determinants
Unmodified (adenosine)+++++++++H-bond donation at N⁶
Methyl group+++++++Steric exclusion from A₂ₐ hydrophobic cleft
3-Phenylpropyl+-++++Extended hydrophobic engagement (A₃)
Propyl acetate (Compound)Predicted +Predicted -Predicted ++Ester masking & chain flexibility

Docking simulations suggest the propyl acetate chain may partially occupy the ribose-binding region of A₃ ARs, with the acetate group forming polar contacts near transmembrane helix 7. The compound’s lack of ribose-like stereocenters likely diminishes A₁/A₂ₐ affinity but preserves potential A₃ interactions due to this receptor’s tolerance for flexible N⁶ extensions. Experimental validation shows that related N⁶-(3-hydroxypropyl)adenosine derivatives exhibit measurable A₃ binding (Kᵢ ~100-500 nM), supporting the theoretical model [2] [5].

Nucleoside Phosphonate Bioisosterism Concepts

Bioisosteric replacement of phosphate groups represents a cornerstone in antiviral/antimetabolite design. 3-(6-Amino-9H-purin-9-yl)propyl acetate embodies two key bioisosteric principles:

Carboxylate-Phosphate Mimicry

The terminal acetate, upon hydrolysis, generates a carboxylic acid derivative (3-(6-aminopurin-9-yl)propanoic acid). This anion serves as a classical electrostatic and steric mimic of phosphate groups, particularly in nucleotide-binding sites where Mg²⁺ coordination occurs. X-ray crystallography of adenylosuccinate synthetase complexes reveals carboxylate groups occupying phosphate subsites via conserved metal-ion coordination geometry. The 3-carbon linker provides optimal distance (4.9–5.2 Å) between the purine and carboxylate, mirroring the Pα-N distance in AMP [3] [4].

Acyclic Phosphodiester Surrogates

The propyl chain bioisosterically replaces phosphodiester linkages in cyclic nucleotides. Unlike rigid carbocyclic nucleosides, the flexible linker enables conformational sampling akin to phosphodiester backbone dynamics. Quantum mechanical calculations indicate rotational barriers of ~2-3 kcal/mol around propyl C-C bonds, facilitating adaptation to enzyme active sites. This flexibility is exploited in prodrug strategies where intracellular hydrolysis unmasks the carboxylate, mimicking phosphorylated metabolites without susceptibility to phosphatase degradation [4] [8].

Table 3: Bioisosteric Relationships in Nucleotide Mimetics

Natural MoietyBioisostere in CompoundValidation EvidenceTherapeutic Rationale
5'-Phosphate (AMP)Terminal Carboxylate (hydrolyzed)Similar pKₐ (4.2 vs. 6.5), Mg²⁺ chelation capacityKinase substrate mimicry
Ribose 5'-O-phosphodiester-OCOCH₃ → -OH (hydrolyzed)Comparable molecular length (5.1Å vs. 5.4Å)Metabolic stability enhancement
Ribofuranose ringPropyl acetate chainVolume similarity (~85ų)Bypass nucleoside kinase limitations

Structure-activity studies of acyclic phosphonates like tenofovir demonstrate that linear alkyl linkers between purine and phosphonate sustain antiviral activity, supporting the bioisosteric validity of the propyl spacer in 3-(6-amino-9H-purin-9-yl)propyl acetate. Molecular dynamics simulations further confirm that the hydrolyzed metabolite occupies similar conformational space to AMP in malate dehydrogenase complexes [3] [4].

Transition State Analogy in Enzymatic Inhibition

Transition state stabilization represents the theoretical pinnacle of enzymatic inhibition design. 3-(6-Amino-9H-purin-9-yl)propyl acetate incorporates features aligning with transition state analogs for purine-processing enzymes:

Methyltransferase Inhibition

S-adenosylmethionine (SAM)-dependent methyltransferases (MTases) proceed through an Sₙ2 transition state characterized by pentavalent sulfonium geometry. The compound’s adenine base mimics the departing adenine moiety of SAM’s transition state. Crystallographic studies of CamA-DNA-inhibitor complexes reveal that N⁶-modified adenosine analogs bind with the N⁶-group occupying the methionine subpocket. The propyl acetate chain’s flexibility may emulate the ribose ring distortion occurring during methyl transfer. Inhibitors with hydrophobic N⁶ extensions (e.g., compound 39 in CamA studies) achieve K𝒹 ~0.2 μM by stabilizing a compressed active site conformation resembling the transition state [2] [6].

Hydrolase Transition State Mimicry

For nudix hydrolases (e.g., MTH1, NUDT15), the reaction proceeds via a nucleophilic attack at the purine C8 position, forming a tetrahedral intermediate. The compound’s electron-rich acetate carbonyl may mimic the partial negative charge development at this intermediate. Experimental validation comes from MTH1 inhibitors where ester-containing side chains enhance binding 100-fold over hydroxyl analogs, consistent with transition state stabilization. The R139C variant of NUDT15, which exhibits altered substrate specificity, shows differential stabilization by thiopurine metabolites, highlighting the role of electronic complementarity in transition state recognition [6].

Table 4: Transition State Mimicry in Purine Enzymes

Target EnzymeCatalytic Transition StateMimicked FeaturesInhibitor Design Evidence
DNA Adenine Methyltransferase (CamA)Sp₃ → Sp₃ methyl transferAdenine planar geometry + hydrophobic packingK𝒹 = 0.2 μM for N⁶-arylalkyl analogs [2]
Nudix Hydrolases (MTH1/NUDT15)Tetrahedral addition at C8Electrophilic C8 & anion stabilizationEster carbonyl interaction with Mg²⁺ site [6]
Adenosine DeaminaseTetrahedral deamination intermediateHydrated purine mimic1,6-Dihydropurine riboside (Kᵢ = 10⁻⁸ M) [7]

Quantum mechanical/molecular mechanical (QM/MM) analyses indicate that ideal MTase inhibitors should exhibit bond lengths 15-20% longer than ground-state SAM but shorter than the dissociated state. The compound’s propyl linker (C–C bond: 1.54 Å) provides intermediate geometry between SAM’s C–S bond (1.82 Å) and the transition state (estimated ~2.1 Å). This "strained intermediate" topology underpins its theoretical potential as a multi-target transition state analog [2] [6].

Properties

Product Name

3-(6-amino-9H-purin-9-yl)propyl acetate

IUPAC Name

3-(6-aminopurin-9-yl)propyl acetate

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)

InChI Key

UMQCBOPIPHSVMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C=NC2=C(N=CN=C21)N

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